Decyltrimethylammonium bromide

説明

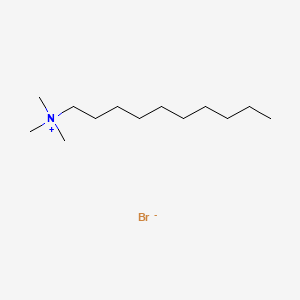

Structure

3D Structure of Parent

特性

IUPAC Name |

decyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N.BrH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMFYJJFUUUCRZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15053-09-5 (Parent) | |

| Record name | 1-Decanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80883792 | |

| Record name | 1-Decanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2082-84-0 | |

| Record name | Decyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyltrimethylammonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyltrimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decyltrimethylammonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE2Q73PXL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Dodecyltrimethylammonium Bromide (DTAB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the cationic surfactant, Dodecyltrimethylammonium Bromide (DTAB). It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development who utilize surfactants in their work. This document summarizes key quantitative data, details common experimental protocols for CMC determination, and illustrates the influential factors on DTAB's micellization behavior.

Introduction to DTAB and its Critical Micelle Concentration

Dothis compound (DTAB) is a quaternary ammonium-containing cationic surfactant widely used in various applications, including as a solubilizing agent, emulsifier, and antimicrobial agent. A crucial parameter governing the behavior of surfactants in solution is the Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles.[1][2] This transition is accompanied by abrupt changes in several physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[1][3]

Accurate determination of the CMC is fundamental for optimizing formulations and understanding the mechanism of action in various surfactant-based systems. The CMC of a surfactant is influenced by its molecular structure, as well as the composition of the solution, including temperature, pressure, and the presence of electrolytes or other additives.[2][4]

Quantitative Data: CMC Values of DTAB

The CMC of DTAB has been determined under various conditions. The following tables summarize the reported values in aqueous solutions, highlighting the effects of temperature and the addition of salts.

Table 1: CMC of DTAB in Water at Different Temperatures

| Temperature (°C) | Temperature (K) | CMC (mM) | Method of Determination |

| 20 | 293.15 | 14.7 | Surface Tension, Conductivity |

| 25 | 298.15 | 14.01 - 15.7 | Surface Tension, Conductivity, Fluorescence |

| 30 | 303.15 | 14.7 | Surface Tension, Conductivity |

Note: The CMC of DTAB generally shows a non-monotonic relationship with temperature, often exhibiting a minimum around 25-30°C.[5][6][7]

Table 2: Effect of Salts on the CMC of DTAB at 298.15 K (25°C)

| Salt | Salt Concentration (mM) | CMC of DTAB (mM) | Method of Determination |

| None | - | 14.01 - 15.7 | Surface Tension, Conductivity |

| NaCl | 10 | 9.8 | Not Specified |

| NaBr | 10 | 8.1 | Not Specified |

| Na₂SO₄ | 5 | 7.2 | Not Specified |

| Na₃PO₄ | 1 | 5.5 | Not Specified |

| Na₃Citrate | 1 | 4.8 | Not Specified |

Note: The addition of electrolytes typically reduces the CMC of ionic surfactants like DTAB.[8][9][10] This is attributed to the screening of the electrostatic repulsion between the charged head groups of the surfactant molecules, which facilitates micelle formation at lower concentrations.[10] The effectiveness of the salt in lowering the CMC generally increases with the valency of the counter-ion.[9][11]

Experimental Protocols for CMC Determination

Several techniques are commonly employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation.[12] Below are detailed protocols for three widely used methods.

Surface Tension Method

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases because the surfactant monomers adsorb at the air-water interface.[2] Once the surface is saturated and micelles begin to form, the concentration of free monomers in the bulk solution remains relatively constant, leading to a plateau or a much smaller change in surface tension with further increases in total surfactant concentration.[2][13] The CMC is identified as the concentration at the inflection point of the surface tension versus the logarithm of the surfactant concentration plot.[1]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of DTAB in high-purity water (e.g., deionized or Milli-Q water). The concentration should be well above the expected CMC.

-

Preparation of Dilutions: Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and significantly above the anticipated CMC. It is advisable to use a logarithmic dilution series to ensure good data distribution.

-

Instrumentation: Utilize a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, for surface tension measurements.[14]

-

Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measurement:

-

Measure the surface tension of each prepared DTAB solution.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement to prevent cross-contamination.

-

Allow the system to equilibrate at a constant temperature before each measurement.

-

-

Data Analysis:

Conductivity Method

Principle: This method is suitable for ionic surfactants like DTAB.[12] In a dilute solution below the CMC, the conductivity increases linearly with the concentration of the ionic surfactant, as the surfactant exists as individual ions.[1] Above the CMC, the newly added surfactant molecules form micelles. Micelles are larger and have a lower mobility than the individual surfactant ions, and they also bind some of the counter-ions, leading to a decrease in the slope of the conductivity versus concentration plot.[4][15] The CMC is determined as the concentration at which this change in slope occurs.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of DTAB in high-purity water with low conductivity.

-

Instrumentation: Use a calibrated conductivity meter with a conductivity cell.

-

Measurement:

-

Place a known volume of high-purity water in a thermostated vessel.

-

Measure the initial conductivity of the water.

-

Make successive additions of small, known volumes of the concentrated DTAB stock solution to the water, stirring gently to ensure homogeneity.

-

Measure the conductivity after each addition, allowing the solution to reach thermal equilibrium.

-

-

Data Analysis:

-

Plot the measured specific conductivity (κ) against the molar concentration of DTAB.

-

The plot will exhibit two linear segments with different slopes.

-

The CMC is determined from the point of intersection of these two linear segments.[1]

-

Fluorescence Spectroscopy Method

Principle: This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene (B120774), which has a fluorescence spectrum that is sensitive to the polarity of its microenvironment.[1][14] Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles.[14] This change in the microenvironment causes a significant shift in the ratio of the intensities of certain vibronic peaks in the pyrene emission spectrum (e.g., the ratio of the first peak, I₁, to the third peak, I₃).[14] The CMC is determined from the inflection point of the plot of the I₁/I₃ ratio versus the surfactant concentration.

Experimental Protocol:

-

Preparation of Pyrene Stock Solution: Prepare a dilute stock solution of pyrene in a volatile organic solvent like acetone.

-

Preparation of Surfactant-Pyrene Solutions:

-

Prepare a series of vials or cuvettes.

-

To each vial, add a small, identical aliquot of the pyrene stock solution and allow the solvent to evaporate completely, leaving a thin film of pyrene.

-

Add varying concentrations of the DTAB solution (prepared as in the other methods) to each vial, ensuring the final pyrene concentration is very low (e.g., micromolar range).

-

Allow the solutions to equilibrate, typically for several hours, to ensure the partitioning of pyrene into the micelles reaches equilibrium.

-

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Excite the pyrene in each sample at its excitation wavelength (typically around 335 nm).

-

Record the fluorescence emission spectrum (typically from 350 nm to 500 nm).

-

Determine the intensities of the first (I₁) and third (I₃) vibronic peaks.

-

-

Data Analysis:

-

Calculate the intensity ratio I₁/I₃ for each DTAB concentration.

-

Plot the I₁/I₃ ratio as a function of the DTAB concentration.

-

The plot will typically show a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve.[16]

-

Factors Influencing the CMC of DTAB

The critical micelle concentration of DTAB is not a fixed value but is influenced by several factors. Understanding these factors is crucial for controlling the self-assembly process and tailoring the properties of the surfactant system for specific applications.

Caption: Logical relationship of factors affecting the CMC of DTAB.

As illustrated in the diagram, the primary factors influencing the CMC of DTAB are:

-

Temperature: The effect of temperature on the CMC of ionic surfactants is complex. Typically, the CMC value decreases with an initial increase in temperature, reaches a minimum, and then increases with a further rise in temperature.[7] This is due to the interplay between the decreased hydration of the hydrophilic head group and the disruption of the structured water around the hydrophobic tail at higher temperatures.[17]

-

Added Electrolytes: The presence of salts significantly lowers the CMC of DTAB.[8][10] The counter-ions from the salt reduce the electrostatic repulsion between the positively charged head groups of the DTAB molecules, thereby promoting micellization at lower surfactant concentrations.[10]

-

Organic Additives: The addition of organic molecules, such as alcohols, can either increase or decrease the CMC depending on their nature and concentration. Short-chain alcohols may increase the CMC by acting as co-solvents, while longer-chain alcohols can incorporate into the micelles and decrease the CMC.

-

Surfactant Structure: While this guide focuses on DTAB (a C12 surfactant), it is important to note that for a homologous series of surfactants, increasing the length of the hydrophobic alkyl chain leads to a decrease in the CMC. This is because a longer chain results in a greater hydrophobic effect, which is the primary driving force for micellization.[18]

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 3. researchgate.net [researchgate.net]

- 4. justagriculture.in [justagriculture.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]

- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 12. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Method of Determination of CMC | PPT [slideshare.net]

- 16. agilent.com [agilent.com]

- 17. jsirjournal.com [jsirjournal.com]

- 18. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]

An In-depth Technical Guide to the Synthesis and Purification of Decyltrimethylammonium Bromide

Decyltrimethylammonium (B84703) bromide (DTAB), a quaternary ammonium (B1175870) salt, is a cationic surfactant widely utilized in various scientific and industrial applications.[1][2] Its amphiphilic nature, comprising a hydrophilic quaternary ammonium head group and a hydrophobic ten-carbon decyl tail, allows it to reduce surface tension and form micelles in aqueous solutions.[3] These properties make it valuable in roles such as a surfactant, disinfectant, preservative, and as a component in the synthesis of mesoporous materials.[2][3] In the fields of biochemistry and drug development, DTAB is employed for protein solubilization, particularly for membrane proteins, and in DNA extraction and cell lysis procedures.[3][4] This guide provides a detailed overview of the synthesis and purification of decyltrimethylammonium bromide for research and development purposes.

Synthesis of this compound

The primary method for synthesizing this compound is through the Menshutkin reaction. This reaction involves the quaternization of a tertiary amine (trimethylamine) with an alkyl halide (1-bromodecane).[5]

This protocol is based on the reaction between 1-bromodecane (B1670165) and trimethylamine (B31210).

Materials:

-

1-Bromodecane (C₁₀H₂₁Br)

-

Trimethylamine (N(CH₃)₃)

-

Ethanol (B145695) (or Acetonitrile) as the solvent[5][6]

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve 1-bromodecane in a solvent such as ethanol or acetonitrile.[5][6]

-

Introduce a stoichiometric amount or a slight excess of trimethylamine to the solution. The reaction can be carried out by bubbling trimethylamine gas through the solution or by using a solution of trimethylamine in the chosen solvent.[6]

-

Heat the reaction mixture to a temperature of approximately 80°C and maintain it under reflux with continuous stirring.[6]

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to observe the consumption of the starting material, 1-bromodecane.

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is a solid, which can then be subjected to purification.

Caption: Workflow for the synthesis of this compound.

| Parameter | Value / Condition | Reference |

| Reactant 1 | 1-Bromodecane | [5] |

| Reactant 2 | Trimethylamine | [5] |

| Solvent | Ethanol or Acetonitrile | [5][6] |

| Temperature | 80°C | [6] |

| Yield | ~80% (for analogous Dodecyl- version) | [6] |

Purification of this compound

The primary method for purifying crude this compound is recrystallization, which leverages the principle that the solubility of the compound increases with temperature.[7] This process effectively removes unreacted starting materials and by-products.

Materials:

-

Crude this compound

-

Recrystallization Solvent System (e.g., 50% Ethanol/Diethyl Ether, Acetone (B3395972), or Ethyl Acetate)[8][9]

-

Washing Solvent (e.g., Diethyl Ether)[8]

-

Heating mantle or hot plate, Erlenmeyer flask, condenser

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

-

Transfer the crude solid product into an Erlenmeyer flask.

-

Add a minimal amount of the primary recrystallization solvent (e.g., acetone or ethyl acetate) to the flask.[8][9]

-

Gently heat the mixture while stirring to dissolve the solid completely. If necessary, add small additional portions of the hot solvent until the solid is fully dissolved.[7]

-

Once a clear solution is obtained, remove it from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes saturated.[7]

-

For solvent systems like ethanol/diethyl ether, after dissolving in hot ethanol, diethyl ether is added slowly until the solution becomes turbid, indicating the onset of precipitation.[8]

-

To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with a small amount of a cold, non-polar solvent like diethyl ether to remove any remaining soluble impurities.[8]

-

Dry the purified crystals under vacuum at a moderate temperature (e.g., 60°C) to remove any residual solvent.[8]

Caption: Workflow for the purification of this compound.

| Method | Solvent System | Procedure | Reference |

| Recrystallization | 50% (v/v) Ethanol / Diethyl Ether | Dissolve in ethanol, precipitate with ether. | [8] |

| Recrystallization | Acetone | Dissolve in hot acetone, cool to crystallize, wash with ether. | [8] |

| Recrystallization | Ethyl Acetate (B1210297) | Crystals grown by slow evaporation of an ethyl acetate solution. | [9] |

Physicochemical Properties

The final product should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₃₀BrN | [1][8] |

| Molecular Weight | 280.29 g/mol | [3][8][10] |

| CAS Number | 2082-84-0 | [3][8][10] |

| Appearance | White to beige chunks and powder | [8] |

| Purity (Assay) | ≥98.0% | [10] |

| Solubility | Soluble in water and polar organic solvents. | [2][8] |

| InChI Key | PLMFYJJFUUUCRZ-UHFFFAOYSA-M | [3][10] |

References

- 1. This compound | C13H30BrN | CID 16388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 2082-84-0 | Benchchem [benchchem.com]

- 4. biofargo.com [biofargo.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Dothis compound synthesis - chemicalbook [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound CAS#: 2082-84-0 [m.chemicalbook.com]

- 9. iucrdata.iucr.org [iucrdata.iucr.org]

- 10. 十烷基三甲基溴化铵 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

DTAB self-assembly and micelle formation process

An In-depth Technical Guide on the Self-Assembly and Micelle Formation Process of Dodecyltrimethylammonium Bromide (DTAB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dothis compound (DTAB) is a cationic surfactant of significant interest in various scientific and industrial fields, including drug delivery, materials science, and biotechnology. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium (B1175870) head group and a hydrophobic dodecyl tail, drives its self-assembly in aqueous solutions to form thermodynamically stable aggregates known as micelles. This process of micellization is fundamental to its utility, enabling the solubilization of poorly water-soluble compounds, enhancement of reaction rates, and the formation of structured nanomaterials.

This technical guide provides a comprehensive overview of the core principles governing the self-assembly and micelle formation of DTAB. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth theoretical background, practical experimental protocols, and a compilation of key quantitative data. The guide also includes a visualization of a critical application of DTAB in drug delivery, illustrating the logical workflow from micelle formation to cellular uptake.

The Core Process of DTAB Self-Assembly and Micelle Formation

The self-assembly of DTAB in an aqueous medium is a spontaneous process driven by the hydrophobic effect. Below a certain concentration, DTAB molecules exist as monomers. As the concentration increases, the hydrophobic dodecyl tails increasingly disrupt the hydrogen-bonding network of water, leading to an entropically unfavorable state. To minimize this disruption, the DTAB monomers aggregate, sequestering their hydrophobic tails in the core of a spherical structure while exposing their hydrophilic quaternary ammonium head groups to the aqueous environment. This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC) .

The primary forces governing this process are:

-

Hydrophobic Interactions: The main driving force for micellization, arising from the tendency of the hydrophobic tails to avoid contact with water.

-

Electrostatic Interactions: Repulsive forces between the positively charged quaternary ammonium head groups at the micelle surface, which oppose aggregation.

-

Van der Waals Interactions: Attractive forces between the hydrocarbon tails within the micellar core.

The interplay of these forces determines the CMC, size, shape, and aggregation number (the number of monomers per micelle) of the resulting DTAB micelles.

Quantitative Data on DTAB Micellization

The following tables summarize key quantitative data for DTAB micellization under various conditions, compiled from the scientific literature.

Table 1: Critical Micelle Concentration (CMC) of DTAB

| Temperature (°C) | Medium | CMC (mM) | Reference |

| 25 | Water | 14.6 - 15.0 | [1][2] |

| 25 | 0.1 M NaCl | ~4.5 | [2] |

| 30 | Water | 15.8 | [3] |

| 35 | Water | ~16.2 | [4] |

| 45 | Water | ~17.5 | [4] |

| 25 | 0.1 volume fraction ethanol-water | ~18 | [5] |

| 25 | 0.2 volume fraction ethanol-water | ~24 | [5] |

Table 2: Aggregation Number (N) of DTAB Micelles

| Concentration (relative to CMC) | Temperature (°C) | Aggregation Number (N) | Reference |

| 2 x CMC | 25 | 51.3 | [5] |

| 3 x CMC | 25 | 50.8 | [5] |

| 4 x CMC | 25 | 50.9 | [5] |

| 5 x CMC | 25 | 52.1 | [5] |

| At CMC | 30 | 58 | [3] |

Table 3: Thermodynamic Parameters of DTAB Micellization in Water

| Parameter | Value at 25°C | Reference |

| ΔG°mic (Standard Gibbs Free Energy) | -28 to -30 kJ/mol | [5] |

| ΔH°mic (Standard Enthalpy) | -1 to -3 kJ/mol | [6] |

| ΔS°mic (Standard Entropy) | ~80 to 90 J/(mol·K) | [6] |

Note: The values presented are indicative and can vary depending on the specific experimental conditions and techniques used.

Experimental Protocols for Characterizing DTAB Micellization

Accurate determination of the physicochemical properties of DTAB micelles is crucial for their application. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases linearly with concentration as DTAB exists as individual ions. Above the CMC, the formation of micelles, which have a lower mobility than the free monomers and bind some counterions, leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot corresponds to the CMC.[7]

Apparatus and Reagents:

-

Conductivity meter with a conductivity cell

-

Thermostated water bath

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

High-purity water (e.g., deionized or distilled)

-

Dothis compound (DTAB)

Procedure:

-

Prepare a stock solution of DTAB (e.g., 50 mM) in high-purity water.

-

Calibrate the conductivity meter according to the manufacturer's instructions, often using standard KCl solutions.

-

Place a known volume of high-purity water into a thermostated beaker with a magnetic stir bar.

-

Immerse the conductivity cell into the water and allow the temperature to equilibrate.

-

Record the initial conductivity of the water.

-

Make successive additions of small, known volumes of the DTAB stock solution to the beaker.

-

After each addition, allow the solution to mix thoroughly and the conductivity reading to stabilize before recording the value.

-

Continue the additions until the DTAB concentration is well above the expected CMC.

-

Plot the specific conductivity (κ) as a function of the DTAB concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines is the CMC.[8]

Determination of Surface Tension and CMC by the Wilhelmy Plate Method

Principle: Surfactant molecules adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated with monomers. At this point, further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The concentration at which this plateau begins is the CMC. The Wilhelmy plate method measures the force exerted on a platinum plate at the interface.[9]

Apparatus and Reagents:

-

Tensiometer with a Wilhelmy plate (typically roughened platinum)

-

Thermostated sample vessel

-

High-purity water

-

DTAB

Procedure:

-

Ensure the Wilhelmy plate is meticulously cleaned, typically by flaming to red heat to remove organic contaminants.

-

Calibrate the tensiometer.

-

Prepare a series of DTAB solutions of varying concentrations in high-purity water.

-

Place the lowest concentration solution in the thermostated sample vessel and allow it to reach thermal equilibrium.

-

Bring the liquid surface into contact with the Wilhelmy plate. The instrument will measure the downward force exerted by the liquid meniscus on the plate.

-

Record the surface tension value once the reading is stable.

-

Clean and dry the plate and the sample vessel between measurements.

-

Repeat the measurement for each DTAB concentration, moving from lowest to highest concentration.

-

Plot the surface tension (γ) as a function of the logarithm of the DTAB concentration (log C).

-

The plot will show a region of decreasing surface tension followed by a plateau. The CMC is determined from the inflection point where the two regions meet.[1]

Determination of Micelle Aggregation Number by Time-Resolved Fluorescence Quenching (TRFQ)

Principle: This technique involves a fluorescent probe that is solubilized within the micelles and a quencher that is also partitioned among the micelles. The rate of fluorescence quenching depends on the distribution of the quencher molecules among the micelles. By analyzing the fluorescence decay kinetics, the average number of quencher molecules per micelle can be determined, which, in turn, allows for the calculation of the micelle aggregation number.[10]

Apparatus and Reagents:

-

Time-resolved fluorescence spectrometer (e.g., using time-correlated single-photon counting)

-

Fluorescent probe (e.g., pyrene)

-

Quencher (e.g., cetylpyridinium (B1207926) chloride)

-

DTAB solutions at concentrations above the CMC

-

High-purity water

Procedure:

-

Prepare a series of DTAB solutions at concentrations significantly above the CMC.

-

To each solution, add a small, constant amount of the fluorescent probe (e.g., pyrene) to ensure its incorporation into the micelles.

-

Prepare several sets of these solutions, each with a different concentration of the quencher.

-

Excite the fluorescent probe with a pulsed light source at an appropriate wavelength and measure the fluorescence decay profiles.

-

The fluorescence decay data is then fitted to a model that describes the quenching kinetics in a micellar system. The decay of the fluorescence intensity, I(t), can often be described by the following equation: I(t) = I(0) exp[-A2t - A3(1 - exp(-A4t))] where A2 is related to the decay rate in the absence of the quencher, and A3 and A4 are related to the quenching process and the concentration of micelles and quencher.

-

The aggregation number (N) can be calculated from the fitting parameters and the known concentrations of the surfactant and quencher.[10]

Visualization of DTAB in a Drug Delivery Workflow

Cationic surfactants like DTAB are of particular interest in drug delivery due to their ability to encapsulate hydrophobic drugs and interact with negatively charged biological membranes, facilitating drug uptake. The following diagram illustrates this workflow.

Caption: Workflow of DTAB-mediated drug delivery.

This diagram illustrates the process beginning with the self-assembly of DTAB monomers into micelles above the CMC. A hydrophobic drug is then encapsulated within the hydrophobic core of the micelles. The resulting positively charged drug-loaded micelles interact with the negatively charged cell membrane, leading to cellular uptake, often via endocytosis. Subsequently, the drug is released inside the cell to exert its therapeutic effect.

References

- 1. youtube.com [youtube.com]

- 2. Summary On DTAB (Drug Technical Advisory Board), P1988 FDC’s (Fixed Dose Combinations) -CliniExperts [cliniexperts.com]

- 3. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nanomicellar formulations for sustained drug delivery: strategies and underlying principles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Micelle Structure and Hydrophobic Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug technical advisory board (dtab) | PPTX [slideshare.net]

- 9. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4 DTAB, DCC, CDL.pptx T Y Pharm.D Subject Pharmaceutical Jurisprudence | PPTX [slideshare.net]

An In-depth Technical Guide to the Solubility of Decyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of decyltrimethylammonium (B84703) bromide (DTAB), a cationic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. This document details DTAB's solubility in aqueous and organic solvents, presents available quantitative data, outlines experimental protocols for solubility determination, and visualizes key concepts related to its solubility behavior.

Introduction to Decyltrimethylammonium Bromide (DTAB)

This compound (DTAB) is a quaternary ammonium (B1175870) salt with the chemical formula C₁₃H₃₀BrN. Its amphiphilic nature, consisting of a hydrophilic trimethylammonium head group and a hydrophobic decyl tail, governs its solubility and interfacial properties. This structure allows DTAB to form micelles in solution, a critical factor influencing its behavior as a surfactant and its ability to solubilize poorly soluble compounds.

Solubility of DTAB in Various Solvents

The solubility of DTAB is dictated by the principle of "like dissolves like." Its ionic, hydrophilic head has a strong affinity for polar solvents, while its nonpolar hydrocarbon tail interacts favorably with nonpolar environments.

Aqueous Solubility

DTAB is considered soluble in water.[1][2] Its solubility is intrinsically linked to a phenomenon known as the Krafft point. The Krafft point is the temperature at which the solubility of an ionic surfactant equals its critical micelle concentration (CMC).[3] Below the Krafft point, the solubility of the surfactant is limited. As the temperature rises and reaches the Krafft point, there is a significant increase in solubility due to the formation of micelles, which can incorporate the surfactant molecules into their core, effectively increasing the overall concentration of the surfactant in the solution. For DTAB, the Krafft temperature is an important parameter to consider when preparing aqueous solutions.

Solubility in Organic Solvents

DTAB exhibits good solubility in polar organic solvents.[1][4] This is attributed to the favorable interactions between the polar solvent molecules and the charged head group of the DTAB molecule.

-

Alcohols (Ethanol and Methanol): DTAB is readily soluble in alcohols such as ethanol (B145695) and methanol.[4] The presence of a hydroxyl group in these solvents allows for strong dipole-dipole interactions and hydrogen bonding with the bromide counter-ion and potential interactions with the quaternary ammonium head group.

-

Acetone: DTAB also shows good solubility in acetone, another polar aprotic solvent.[4]

-

Non-polar Solvents: The solubility of DTAB in non-polar solvents is limited due to the unfavorable interactions between the ionic head group and the non-polar solvent molecules.

Quantitative Solubility Data

While qualitative descriptions of DTAB's solubility are readily available, specific quantitative data in various solvents at different temperatures is not extensively tabulated in publicly accessible literature. The available data primarily focuses on the critical micelle concentration (CMC) and the phase behavior of DTAB in aqueous solutions. The phase diagram of the water-alkyltrimethylammonium bromide systems indicates that DTAB forms various liquid crystalline phases at higher concentrations, which defines the upper limit of its solubility in the isotropic solution phase.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₃₀BrN | [2] |

| Molar Mass | 280.29 g/mol | [2] |

| Appearance | White to beige chunks or powder | [2] |

| Melting Point | 243 °C | [2] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Soluble | [1][2] |

| Ethanol | Good solubility | [4] |

| Methanol | Good solubility | [4] |

| Acetone | Good solubility | [4] |

Experimental Protocols for Solubility Determination

The following protocols outline general methods for determining the solubility of surfactants like DTAB. These are based on established methodologies such as the OECD Guideline 105 for water solubility.

Determination of Aqueous Solubility (Flask Method)

This method is suitable for substances with a solubility of 10⁻² g/L or higher.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature water bath or shaker

-

Volumetric flasks

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or a titration setup)

Procedure:

-

Add an excess amount of DTAB to a known volume of deionized water in a flask.

-

Place the flask in a constant temperature bath and stir or shake for a sufficient period to reach equilibrium (e.g., 24-48 hours). Periodically, take samples to monitor the approach to equilibrium.

-

Once equilibrium is reached, cease agitation and allow the solution to stand at the same temperature to allow for the separation of undissolved solid.

-

Separate the saturated aqueous phase from the undissolved solid by centrifugation or filtration. Ensure that the separation method does not alter the temperature of the solution.

-

Analyze the concentration of DTAB in the clear, saturated solution using a suitable and validated analytical method.

-

Perform the experiment at least in triplicate.

Determination of Solubility in Organic Solvents

A similar flask method can be employed to determine the solubility of DTAB in organic solvents like ethanol or methanol.

Procedure:

-

Follow the same steps as for the aqueous solubility determination, but use the desired organic solvent instead of water.

-

Ensure that the analytical method used for quantification is validated for the specific organic solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a substance using the flask method.

References

An In-depth Technical Guide to the Thermochemistry of Decyltrimethylammonium Bromide (DTAB) Micellization

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermodynamic principles governing the micellization of decyltrimethylammonium (B84703) bromide (DTAB), a cationic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems.

Core Concepts in the Thermochemistry of Micellization

The self-assembly of surfactant molecules into micelles in an aqueous solution is a spontaneous process driven by a delicate interplay of thermodynamic forces. Understanding these forces is crucial for controlling and manipulating micellar systems for specific applications. The key thermodynamic parameters that describe micellization are the critical micelle concentration (CMC), and the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

-

Critical Micelle Concentration (CMC): The CMC is the specific concentration of a surfactant at which micelles begin to form in solution.[1][2] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration surpasses the CMC, the monomers aggregate to form thermodynamically stable micelles.[1] The CMC is a fundamental property that depends on the surfactant's molecular structure, temperature, and the presence of additives like electrolytes.[1][3]

-

Gibbs Free Energy of Micellization (ΔG°mic): This parameter indicates the spontaneity of the micellization process. A negative ΔG°mic value signifies that micelle formation is a thermodynamically favorable and spontaneous process. It is related to the CMC by the following equation for ionic surfactants:

-

ΔG°mic = (2 - β) * RT * ln(XCMC)

-

Where β is the degree of counterion binding to the micelle, R is the ideal gas constant, T is the absolute temperature, and XCMC is the CMC expressed as a mole fraction.

-

-

-

Enthalpy of Micellization (ΔH°mic): The enthalpy change reflects the heat absorbed or released during micelle formation. It is influenced by the breaking of structured water molecules around the hydrophobic tails of the surfactant and the formation of van der Waals interactions within the micellar core. ΔH°mic can be endothermic (positive) or exothermic (negative) depending on the surfactant and temperature.[4]

-

Entropy of Micellization (ΔS°mic): The entropy change is a measure of the change in randomness or disorder of the system upon micellization. The primary contribution to a positive ΔS°mic is the hydrophobic effect, where the release of ordered water molecules from around the surfactant's hydrocarbon chains into the bulk solvent leads to a significant increase in the overall entropy of the system.[5] This entropy gain is often the main driving force for micellization.[6]

These parameters are interconnected through the fundamental thermodynamic relationship:

ΔG°mic = ΔH°mic - TΔS°mic

This equation allows for a complete thermodynamic characterization of the micellization process, revealing whether it is primarily enthalpy-driven or entropy-driven.[6]

Data Presentation: Thermodynamic Parameters of DTAB Micellization

The following tables summarize quantitative data on the critical micelle concentration and thermodynamic parameters for DTAB micellization in aqueous solutions at various temperatures.

Table 1: Critical Micelle Concentration (CMC) of DTAB at Various Temperatures

| Temperature (K) | CMC (mmol/kg) | Experimental Method | Reference |

| 288.15 | 16.5 | Conductivity | [3] |

| 293.15 | 15.6 | Conductivity | [3] |

| 298.15 | 14.9 | Conductivity | [3] |

| 303.15 | 15.2 | Conductivity | [3] |

| 308.15 | 15.8 | Conductivity | [3] |

| 313.15 | 16.7 | Conductivity | [3] |

| 318.15 | 17.8 | Conductivity | [3] |

Note: The CMC of DTAB often exhibits a U-shaped dependence on temperature, with a minimum value typically observed around 298.15 K (25 °C).[3]

Table 2: Thermodynamic Parameters of DTAB Micellization

| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) | Reference |

| 288.15 | -29.8 | -4.8 | 86.8 | [3] |

| 293.15 | -30.3 | -2.6 | 94.5 | [3] |

| 298.15 | -30.8 | -0.4 | 102.0 | [3] |

| 303.15 | -31.1 | 1.8 | 108.6 | [3] |

| 308.15 | -31.4 | 4.0 | 114.9 | [3] |

| 313.15 | -31.7 | 6.2 | 121.1 | [3] |

| 318.15 | -31.9 | 8.4 | 126.7 | [3] |

The negative values of ΔG°mic confirm the spontaneity of the DTAB micellization process. The transition of ΔH°mic from negative to positive with increasing temperature, coupled with the consistently large and positive TΔS°mic values, indicates that the process is predominantly entropy-driven, especially at higher temperatures.[3][6]

Experimental Protocols

Accurate determination of the thermodynamic parameters of micellization relies on precise experimental techniques. The most common methods are conductivity measurements and Isothermal Titration Calorimetry (ITC).

This is a widely used and reliable method for determining the CMC of ionic surfactants like DTAB.[7][8][9][10]

Methodology:

-

Solution Preparation:

-

Prepare a concentrated stock solution of DTAB in deionized, doubly distilled water.

-

Create a series of solutions with varying DTAB concentrations by diluting the stock solution. Ensure the concentration range brackets the expected CMC.

-

-

Instrumentation and Calibration:

-

Measurement Procedure:

-

Immerse the conductivity probe into the surfactant solution, ensuring it does not touch the container walls or bottom.[11]

-

Allow the reading to stabilize before recording the specific conductivity (κ).

-

Measure the conductivity for each prepared solution, typically starting from the most dilute.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration.[11]

-

The resulting plot will show two linear regions with different slopes. The first region (pre-micellar) has a steeper slope, while the second region (post-micellar) has a gentler slope due to the lower mobility of the larger micelles.[10][12]

-

The CMC is determined from the intersection point of the two extrapolated linear segments.[8][13]

-

The degree of counterion binding (β) can be calculated from the ratio of the slopes of the post-micellar (S2) and pre-micellar (S1) regions: β = 1 - (S2/S1).[14]

-

ITC is a powerful technique that allows for the direct measurement of the enthalpy of micellization (ΔH°mic) and the simultaneous determination of the CMC in a single experiment.[15][16]

Methodology:

-

Solution Preparation:

-

Prepare a concentrated solution of DTAB (the titrant) in deionized water. This concentration should be well above the CMC.

-

Fill the calorimeter sample cell with deionized water (the titrate).

-

Thoroughly degas both solutions before the experiment to prevent bubble formation.

-

-

Instrumentation and Setup:

-

Set the experimental temperature and allow the instrument to equilibrate to achieve a stable baseline (e.g., drift < 100 nW over 10 minutes).

-

The titrant (DTAB solution) is placed in a computer-controlled injection syringe.

-

-

Titration Procedure:

-

A series of small, precisely known volumes of the DTAB solution are injected from the syringe into the sample cell containing water.

-

The heat change (either exothermic or endothermic) associated with each injection is measured by the calorimeter's detectors.[17]

-

-

Data Analysis:

-

The raw data appears as a series of peaks, with each peak representing the heat flow from a single injection.

-

Integrating the area under each peak gives the enthalpy change for that injection.

-

A plot of the enthalpy change per mole of injectant versus the total surfactant concentration in the cell is generated.

-

This plot, known as an enthalpogram, typically shows a sigmoidal shape. The inflection point of this curve corresponds to the CMC.[17]

-

The enthalpy of micellization (ΔH°mic) is determined from the difference in the enthalpy levels of the pre-micellar and post-micellar regions of the enthalpogram.[17]

-

Mandatory Visualizations

Caption: Logical relationship of thermodynamic parameters governing micellization.

Caption: Experimental workflow for determining thermodynamic parameters of micellization.

References

- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. Study of the effect of electrolyte and temperature on the critical micelle concentration of dodecyltrimethylammonium bromide in aqueous medium [inis.iaea.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04226A [pubs.rsc.org]

- 13. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 14. mdpi.com [mdpi.com]

- 15. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Unseen Influence: A Technical Guide to the Role of Counterions on Decyltrimethylammonium Bromide (DTAB) Micelle Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyltrimethylammonium (B84703) bromide (DTAB) is a cationic surfactant that readily self-assembles in aqueous solutions to form micelles, making it a subject of extensive research and application, particularly in drug delivery. The properties of these micelles, however, are not solely dictated by the DTAB molecule itself. The counterion, in this case, bromide, and any other ions present in the solution, play a pivotal, though often understated, role in modulating the physicochemical characteristics of the resulting aggregates. This technical guide provides an in-depth exploration of the profound influence of counterions on the critical micelle concentration (CMC), aggregation number, size, shape, and drug solubilization capacity of DTAB micelles. Understanding these interactions is paramount for the rational design of micellar systems for various applications, from fundamental colloid science to advanced pharmaceutical formulations.

The Fundamental Role of Counterions

In an aqueous solution above the CMC, DTAB monomers aggregate to form micelles, with their hydrophobic decyl chains forming the core and the positively charged trimethylammonium headgroups residing at the micelle-water interface. These positively charged headgroups repel each other, an effect that opposes micellization. Counterions, being oppositely charged, are attracted to the micellar surface and partially neutralize the headgroup charges. This screening of electrostatic repulsion is the primary mechanism by which counterions influence micelle properties.

The effectiveness of a counterion in modulating micellar properties is dependent on its specific characteristics, including its size, hydration radius, and polarizability. More strongly binding counterions are more effective at shielding the headgroup repulsions, leading to significant changes in micellar behavior.

Impact of Counterions on Key Micellar Properties

The nature and concentration of counterions significantly alter the fundamental properties of DTAB micelles. These changes are quantifiable and crucial for tailoring micellar systems for specific applications.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which micelle formation begins and is a measure of the stability of the micelle. The presence of counterions, particularly from added salts, lowers the CMC of DTAB. This is because the counterions reduce the electrostatic repulsion between the headgroups, making it energetically more favorable for the surfactant monomers to aggregate.

The effectiveness of a counterion in reducing the CMC generally follows the Hofmeister series. For DTAB, a cationic surfactant, more polarizable anions with a smaller hydrated radius tend to bind more strongly to the micellar surface, leading to a greater reduction in the CMC. For instance, the CMC of DTAB is expected to decrease in the presence of different halide counterions in the order Cl⁻ > Br⁻ > I⁻, as the polarizability and binding strength increase down the group.

Table 1: Effect of Added Salts on the Critical Micelle Concentration (CMC) of DTAB at 30°C

| Added Salt | Salt Concentration (mM) | CMC (mM) | Reference |

| None | 0 | 15.2 | [1] |

| NaBr | 10 | 12.5 | [1] |

| NaBr | 25 | 9.8 | [1] |

| NaBr | 50 | 7.2 | [1] |

Note: The CMC values can vary slightly depending on the experimental method and conditions.

Aggregation Number (Nagg)

The aggregation number is the average number of surfactant monomers in a single micelle. Counterion binding promotes the growth of micelles, leading to an increase in the aggregation number. By neutralizing the headgroup charges, counterions allow more surfactant molecules to pack into a single micelle before electrostatic repulsion becomes a limiting factor.

The extent of this increase is dependent on the specific counterion and its concentration. Strongly binding counterions will induce a more significant increase in the aggregation number.

Table 2: Aggregation Number (Nagg) of DTAB in the Presence of NaBr at Different Temperatures

| Temperature (°C) | [NaBr] (M) | Aggregation Number (Nagg) | Reference |

| 25 | 0 | ~47 | [2] |

| 25 | 0.1 | ~55 | [2] |

| 40 | 0 | ~43 | [2] |

| 40 | 0.1 | ~50 | [2] |

Degree of Counterion Binding (β)

The degree of counterion binding, often denoted as β, represents the fraction of counterions that are associated with the micelle. It is a direct measure of the extent of charge neutralization at the micellar surface. A higher β value indicates stronger counterion binding and more effective charge screening. This parameter can be determined from the ratio of the slopes of conductivity versus concentration plots above and below the CMC.

The value of β is influenced by the nature of the counterion, with more hydrophobic and polarizable counterions exhibiting higher degrees of binding. For instance, aromatic counterions like salicylate (B1505791) and tosylate bind much more strongly to DTAB micelles than simple halide ions.

Table 3: Degree of Counterion Binding (β) for DTAB with Added NaBr at 30°C

| [NaBr] (mM) | Degree of Counterion Binding (β) | Reference | | :--- | :--- | :--- | :--- | | 0 | 0.64 |[1] | | 10 | 0.67 |[1] | | 25 | 0.70 |[1] | | 50 | 0.74 |[1] |

Micelle Shape and Size

In the absence of strongly binding counterions, DTAB micelles are typically small and spherical. However, the addition of certain counterions can induce a transition in micelle shape, most commonly from spherical to rod-like or worm-like micelles. This transition is driven by the enhanced screening of headgroup repulsions, which reduces the effective headgroup area and favors a more cylindrical packing of the surfactant molecules.

A classic example is the addition of sodium salicylate (NaSal) to DTAB solutions. The salicylate ion, with its aromatic ring, can intercalate between the surfactant headgroups, leading to very strong binding and a dramatic increase in micellar length, often resulting in the formation of viscoelastic solutions.[3] Small-angle neutron scattering (SANS) studies have shown that in the absence of added salt, DTAB micelles are disk-like, and the addition of NaBr can induce a transition to tablet-shaped and then to elongated, flexible ribbon-like structures at higher salt concentrations.[4]

Experimental Protocols for Characterizing DTAB Micelle Properties

A variety of experimental techniques are employed to quantify the influence of counterions on DTAB micelle properties.

Conductivity Measurements for CMC and Degree of Counterion Binding (β)

Principle: The conductivity of a surfactant solution changes with concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of larger, less mobile micelles with bound counterions leads to a change in the slope of the conductivity versus concentration plot. The breakpoint corresponds to the CMC. The degree of counterion binding (β) can be calculated from the ratio of the slopes of the two linear regions.

Detailed Methodology:

-

Solution Preparation: Prepare a stock solution of DTAB in deionized water. Prepare a series of dilutions of the stock solution with varying concentrations of the counterion salt to be investigated.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Start with a known volume of deionized water or the salt solution in the conductivity cell and measure its conductivity.

-

Make successive additions of the DTAB stock solution to the cell using a micropipette.

-

Stir the solution gently after each addition to ensure homogeneity and allow the reading to stabilize before recording the conductivity.

-

Continue the additions well beyond the expected CMC.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the DTAB concentration.

-

The plot will show two linear regions with different slopes. The intersection of these two lines gives the CMC.

-

The degree of counterion binding (β) is calculated as β = 1 - (S₂/S₁), where S₁ is the slope of the pre-micellar region and S₂ is the slope of the post-micellar region.[5]

-

Surface Tension Measurements for CMC

Principle: Surfactant molecules adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. At the CMC, the surface is fully saturated, and any further addition of surfactant leads to the formation of micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension. The concentration at which this break occurs is the CMC.

Detailed Methodology:

-

Solution Preparation: Prepare a series of DTAB solutions with and without the counterion of interest at various concentrations.

-

Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used. Ensure the ring or plate is thoroughly cleaned before each measurement.

-

Measurement:

-

Measure the surface tension of the pure solvent (water or salt solution).

-

Measure the surface tension of each DTAB solution, starting from the most dilute.

-

Allow each measurement to equilibrate before recording the value.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the DTAB concentration.

-

The plot will show a sharp decrease in surface tension followed by a plateau. The intersection of the two linear portions of the curve gives the CMC.

-

Fluorescence Quenching for Aggregation Number (Nagg)

Principle: This steady-state fluorescence quenching method is a common technique to determine the aggregation number of micelles.[6] A fluorescent probe (e.g., pyrene) that preferentially partitions into the hydrophobic core of the micelles is used along with a quencher (e.g., cetylpyridinium (B1207926) chloride) that also resides in the micelles. The quenching of the probe's fluorescence depends on the distribution of the quencher among the micelles. By analyzing the quenching efficiency as a function of quencher concentration, the concentration of micelles can be determined, and subsequently, the aggregation number.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in methanol).

-

Prepare a stock solution of the quencher.

-

Prepare a series of DTAB solutions (with or without added counterions) above the CMC, each containing a constant concentration of the fluorescent probe.

-

To these solutions, add varying amounts of the quencher stock solution.

-

-

Instrumentation: A spectrofluorometer.

-

Measurement:

-

Record the fluorescence emission spectrum of each sample at a fixed excitation wavelength for the probe (e.g., ~335 nm for pyrene).

-

Measure the fluorescence intensity at the emission maximum in the absence (I₀) and presence (I) of the quencher.

-

-

Data Analysis:

-

The data is analyzed using the following equation, assuming a Poisson distribution of the quencher among the micelles: ln(I₀/I) = [Q] / [Micelle]

-

Where [Q] is the quencher concentration and [Micelle] is the micelle concentration.

-

The concentration of micelles can be determined from the slope of a plot of ln(I₀/I) versus [Q].

-

The aggregation number (Nagg) is then calculated as: Nagg = (Ctotal - CMC) / [Micelle], where Ctotal is the total surfactant concentration.[6]

-

Implications for Drug Development

The ability of counterions to modulate DTAB micelle properties has significant implications for drug development, particularly for the solubilization and delivery of poorly water-soluble drugs.

Enhanced Drug Solubilization

The solubilization of hydrophobic drugs in micellar systems occurs primarily within the hydrophobic core of the micelles. An increase in the aggregation number, induced by strongly binding counterions, leads to a larger hydrophobic core volume per micelle, which can enhance the solubilization capacity for these drugs.

Furthermore, the transition from spherical to rod-like micelles can create a larger and more anisotropic environment for drug encapsulation. For certain drug molecules, this change in micellar morphology can lead to a significant increase in their solubility.

Control of Drug Release

The binding of a drug to a micelle is a dynamic equilibrium. The strength of this interaction, and thus the rate of drug release, can be influenced by the properties of the micellar interface, which are in turn affected by counterion binding. A more tightly packed palisade layer, resulting from strong counterion binding, could potentially retard the release of an encapsulated drug. This provides a potential mechanism for tuning the drug release profile of a micellar formulation.

Formulation Stability

The stability of a micellar drug formulation is crucial for its shelf-life and in vivo performance. The presence of appropriate counterions can enhance the stability of the micelles by reducing electrostatic repulsion and lowering the CMC, making the micelles less susceptible to dilution-induced dissociation upon administration.

Conclusion

The role of counterions in dictating the properties of decyltrimethylammonium bromide micelles is a critical aspect of their chemistry and application. Far from being passive spectators, counterions actively participate in the self-assembly process, modulating the critical micelle concentration, aggregation number, degree of binding, and even the shape and size of the resulting aggregates. For researchers, scientists, and drug development professionals, a thorough understanding of these counterion effects is indispensable. By carefully selecting the type and concentration of counterions, it is possible to fine-tune the properties of DTAB micelles to optimize their performance in a wide range of applications, most notably in the design of effective and stable drug delivery systems for poorly soluble therapeutic agents. The principles outlined in this guide provide a foundational understanding for the rational design and characterization of these versatile colloidal systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure of pure SDS and DTAB micelles in brine determined by small-angle neutron scattering (SANS) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solubilization of Membrane Proteins Using Decyltrimethylammonium Bromide (DTAB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are integral to numerous cellular processes and represent a major class of drug targets.[1][2] Their hydrophobic nature, however, presents a significant challenge for their extraction and purification from the lipid bilayer.[3][4] Detergents are essential tools for solubilizing membrane proteins, creating a mimic of the native membrane environment in an aqueous solution.[2] Decyltrimethylammonium bromide (DTAB) is a cationic detergent that can be employed for the solubilization of membrane proteins. This document provides detailed application notes and protocols for the use of DTAB in this critical step of membrane protein research.

DTAB's amphipathic nature, with a hydrophilic head and a hydrophobic tail, allows it to disrupt the lipid bilayer and form micelles that encapsulate membrane proteins, thereby rendering them soluble in aqueous buffers. The choice of detergent is a critical step and often requires empirical optimization for each specific membrane protein to achieve efficient solubilization while preserving its structural integrity and function.[5][6][7]

Properties of this compound (DTAB)

Understanding the physicochemical properties of DTAB is crucial for designing effective solubilization protocols. As a cationic detergent, its positively charged headgroup can influence interactions with both the target protein and downstream purification matrices.

Table 1: Physicochemical Properties of this compound (DTAB)

| Property | Value | References |

| Chemical Formula | C₁₃H₃₀BrN | N/A |

| Molecular Weight | 296.29 g/mol | N/A |

| Detergent Class | Cationic | N/A |

| Critical Micelle Concentration (CMC) in water | ~14-16 mM (~0.42% - 0.47% w/v) | N/A |

| Aggregation Number | To be determined empirically | N/A |

| Micelle Molecular Weight | To be determined empirically | N/A |

Experimental Protocols

General Workflow for Membrane Protein Solubilization

The following diagram illustrates a typical workflow for the solubilization of a target membrane protein from a cell membrane preparation.

Caption: General workflow for membrane protein solubilization.

Detailed Protocol for DTAB Solubilization Screening

This protocol provides a framework for optimizing DTAB concentration for the solubilization of a target membrane protein.

Materials:

-

Membrane pellet containing the target protein

-

Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol (B35011), protease inhibitors)

-

This compound (DTAB) stock solution (e.g., 10% w/v)

-

Ultracentrifuge

-

Bradford assay or other protein quantification method

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Membrane Preparation:

-

Thaw the membrane pellet on ice.

-

Resuspend the pellet in an appropriate volume of ice-cold Solubilization Buffer to achieve a protein concentration of 2-5 mg/mL. Homogenize gently using a Dounce homogenizer or by pipetting.

-

-

DTAB Concentration Screening:

-

Prepare a series of microcentrifuge tubes, each containing an equal aliquot of the resuspended membrane solution (e.g., 100 µL).

-

To each tube, add the 10% DTAB stock solution to achieve a range of final concentrations. It is recommended to test concentrations both below and above the CMC. A typical starting range is 0.1% to 2.0% (w/v).

-

Ensure the total volume in each tube is the same by adding Solubilization Buffer.

-

-

Solubilization:

-

Incubate the tubes on a rotator or shaker at 4°C for 1-4 hours. The optimal time should be determined empirically.

-

-

Separation of Soluble and Insoluble Fractions:

-

Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

-

Analysis of Solubilization Efficiency:

-

Determine the protein concentration of the supernatant using a Bradford assay or a similar method.

-

Analyze the supernatant (soluble fraction) and the resuspended pellet (insoluble fraction) by SDS-PAGE and Coomassie staining to visualize the total protein profile.

-

Perform a Western blot using an antibody specific to the target protein to assess the amount of solubilized target protein in each DTAB concentration.

-

Table 2: Example of a DTAB Solubilization Screening Setup

| Tube | Membrane Suspension (µL) | 10% DTAB (µL) | Solubilization Buffer (µL) | Final DTAB Conc. (% w/v) |

| 1 | 100 | 1 | 89 | 0.1 |

| 2 | 100 | 5 | 85 | 0.5 |

| 3 | 100 | 10 | 80 | 1.0 |

| 4 | 100 | 15 | 75 | 1.5 |

| 5 | 100 | 20 | 70 | 2.0 |

Data Presentation and Interpretation

The results from the solubilization screening should be compiled to determine the optimal DTAB concentration.

Table 3: Example of Quantitative Data from a DTAB Solubilization Experiment

| Final DTAB Conc. (% w/v) | Total Protein in Supernatant (µg/µL) | Target Protein in Supernatant (Relative Units from Western Blot) | Solubilization Efficiency of Target Protein (%) |

| 0.1 | 0.5 | 150 | 15 |

| 0.5 | 1.2 | 450 | 45 |

| 1.0 | 1.8 | 850 | 85 |

| 1.5 | 1.9 | 860 | 86 |

| 2.0 | 1.9 | 820 | 82 |

Note: Solubilization efficiency is calculated as (Amount of target protein in supernatant) / (Total amount of target protein in the initial membrane suspension) x 100.

Downstream Applications and Compatibility

The presence of DTAB in the solubilized protein sample can affect downstream applications. It is crucial to consider its compatibility with subsequent purification and analysis steps.

Signaling Pathway of a Solubilized GPCR

The ultimate goal of solubilization is often to study the function of the protein, such as its role in a signaling pathway. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade, which can be investigated after successful solubilization and reconstitution.

Caption: A generic GPCR signaling pathway.

Compatibility with Purification Techniques

-

Affinity Chromatography: DTAB, being a cationic detergent, may interfere with ion-exchange chromatography, particularly cation exchange.[8] For affinity chromatography methods like Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins, it is essential to ensure that DTAB does not strip the metal ions from the column or interfere with the binding of the tag.[9][10]

-

Size Exclusion Chromatography (SEC): SEC is generally compatible with detergents and is often used for buffer exchange and to separate aggregated protein from monodisperse protein-detergent micelles. The concentration of DTAB in the running buffer should be maintained above its CMC to prevent protein aggregation.

-

Detergent Removal: For certain applications, it may be necessary to remove or exchange DTAB. Techniques such as dialysis, gel filtration, or the use of hydrophobic beads can be employed.[11][12][13] The efficiency of removal depends on the CMC of the detergent.

Compatibility with Analytical Techniques

-

Western Blotting: DTAB is generally compatible with SDS-PAGE and Western blotting.

-

Mass Spectrometry: Detergents can interfere with mass spectrometry analysis.[14] It is often necessary to remove the detergent prior to analysis.[15][16]

Troubleshooting

Table 4: Troubleshooting Guide for DTAB-Mediated Solubilization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Solubilization Yield | DTAB concentration is too low. | Increase the DTAB concentration in a stepwise manner. |

| Incubation time is too short. | Increase the incubation time (e.g., up to 4 hours or overnight). | |

| Insufficient mixing. | Ensure gentle but thorough mixing during incubation. | |

| Protein is resistant to DTAB. | Screen other detergents (non-ionic, zwitterionic). | |

| Protein Denaturation/Aggregation | DTAB concentration is too high. | Decrease the DTAB concentration. |